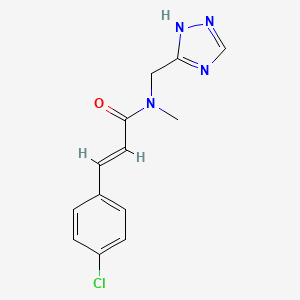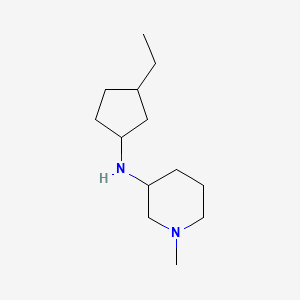
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MRS2179 and is a selective antagonist of the P2Y1 receptor, which plays a crucial role in platelet aggregation, thrombosis, and other physiological processes.
Mécanisme D'action
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombosis. By inhibiting the activation of P2Y1 receptors, this compound prevents the binding of ADP to platelets, thereby inhibiting platelet aggregation and thrombus formation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits platelet aggregation and ATP release induced by ADP. In vivo studies have shown that this compound reduces thrombus formation and improves blood flow in animal models of thrombosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine is its selectivity for the P2Y1 receptor, which allows for precise targeting of this receptor in various experimental settings. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in certain experimental protocols.
Orientations Futures
There are several future directions for the study of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine. One area of research is the development of more potent and selective P2Y1 receptor antagonists for use in various applications. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cardiovascular diseases and cancer. Additionally, the role of P2Y1 receptors in various physiological processes such as synaptic transmission and plasticity warrants further investigation.
Méthodes De Synthèse
The synthesis method of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine involves the reaction of 2-chloro-5-methylpyridine with imidazole in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular diseases, and cancer research. In neuroscience, this compound has been used to study the role of P2Y1 receptors in synaptic transmission and plasticity. In cardiovascular diseases, this compound has been investigated as a potential anti-thrombotic agent due to its ability to inhibit platelet aggregation. In cancer research, this compound has been studied for its potential role in inhibiting cancer cell proliferation and metastasis.
Propriétés
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-2-3-9(13-6-8)14-7-10-11-4-5-12-10/h2-6H,7H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNRNDZYOYIHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)

![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)

![N-methyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridine-2-carboxamide](/img/structure/B7594923.png)
![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B7594933.png)
![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)
![N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide](/img/structure/B7594949.png)
![N-[3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7594963.png)
![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)